1-Cyclopropyl-4-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperazin-2-one
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Overview
Description
1-Cyclopropyl-4-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperazin-2-one is a complex organic compound that features a cyclopropyl group, an imidazo[1,2-a]pyrazine moiety, and a piperazin-2-one structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperazin-2-one typically involves multi-step organic reactions One common approach starts with the preparation of the imidazo[1,2-a]pyrazine core, which can be synthesized through cyclization reactions involving appropriate precursors The piperazin-2-one moiety is then introduced via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification processes to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-Cyclopropyl-4-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-2-one
- 1-Cyclopropyl-4-(imidazo[1,2-a]pyrimidin-3-ylmethyl)piperazin-2-one
Uniqueness
1-Cyclopropyl-4-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperazin-2-one is unique due to the presence of the imidazo[1,2-a]pyrazine moiety, which imparts distinct biological activities compared to its pyridine and pyrimidine analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-cyclopropyl-4-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14-10-17(5-6-19(14)11-1-2-11)9-12-7-16-13-8-15-3-4-18(12)13/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKLFWXSRLSKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2=O)CC3=CN=C4N3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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